4Sc-203

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

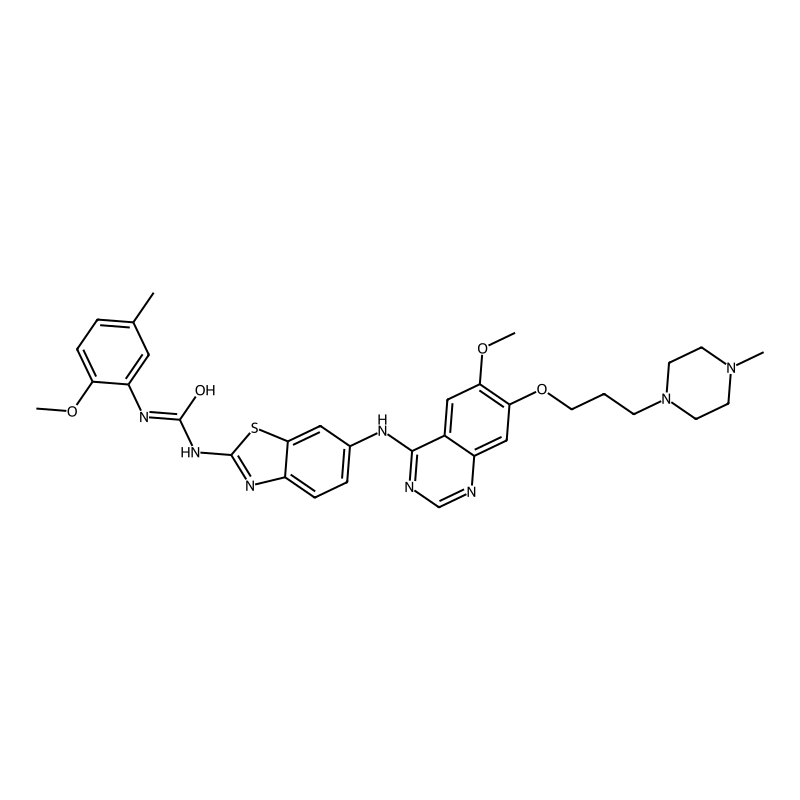

4Sc-203 (also known as SC-71710) is a potent, benzothiazole-based multikinase inhibitor primarily targeting FMS-related tyrosine kinase 3 (FLT3), FLT3 mutated forms, and vascular endothelial growth factor receptors (VEGFRs) [1]. Unlike highly selective single-target inhibitors, 4Sc-203 provides a broad spectrum of activity that includes ALK, AXL, FAK, and TRK kinases, achieving low-nanomolar inhibitory potency in vitro [2]. With excellent solubility in DMSO (up to 125 mg/mL) and a structurally distinct core compared to standard quinazoline or diaryl urea inhibitors, 4Sc-203 is highly processable for both high-throughput screening and complex in vivo formulation. This dual capacity to suppress both angiogenic and proliferative pathways makes it a high-priority procurement candidate for preclinical oncology modeling and kinase resistance profiling.

Substituting 4Sc-203 with generic, highly selective FLT3 inhibitors (such as quizartinib) or standard multikinase inhibitors (such as sorafenib) compromises assay design in models requiring simultaneous, balanced suppression of both FLT3 and VEGFR [1]. While quizartinib offers extreme FLT3 selectivity, it lacks the necessary anti-angiogenic VEGFR coverage, forcing researchers to procure and formulate two separate compounds to achieve the same dual-pathway blockade [2]. Conversely, while sorafenib targets both pathways, its diaryl urea scaffold is subject to well-documented resistance mechanisms and different solubility constraints . Procuring the exact benzothiazole structure of 4Sc-203 ensures access to its unique multikinase profile, specific efficacy in NPM-ALK positive cell lines, and superior stock solution stability, which are non-interchangeable for precise mechanistic studies.

References

- [1] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 2025.

- [2] Zarrinkar PP, et al. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 2009.

Multikinase Spectrum Differentiation: FLT3 and VEGFR Dual Targeting

4Sc-203 provides simultaneous low-nanomolar inhibition of both FLT3 and VEGFR pathways, distinguishing it from highly selective FLT3 inhibitors[1]. While quizartinib is highly potent against FLT3, it lacks meaningful activity against VEGFR, requiring secondary agents to suppress angiogenesis [2]. 4Sc-203's dual targeting allows for the concurrent blockade of tumor proliferation and vascularization using a single agent.

| Evidence Dimension | Kinase inhibition spectrum |

| Target Compound Data | Low-nM IC50 against both FLT3 and VEGFR |

| Comparator Or Baseline | Quizartinib (highly selective for FLT3, lacks VEGFR activity) |

| Quantified Difference | Simultaneous suppression of angiogenic and proliferative pathways vs. single-pathway focus |

| Conditions | In vitro kinase activity assays |

Ideal for researchers needing a single-agent probe to study dual pathway suppression in complex tumor microenvironments without the confounding variables of drug combinations.

Specific Cytotoxicity in NPM-ALK Driven Models

4Sc-203 demonstrates highly specific anti-proliferative activity in NPM-ALK positive cell lines, achieving an IC50 of 140 nM in JB6 cells and 210 nM in SU-DHL1 cells[1]. In contrast, NPM-ALK negative control lines (such as HDLM2) maintain over 70.2% survival even at elevated concentrations of 625 nM [1]. This represents a greater than 3-fold specific cytotoxicity window for ALK-driven malignancies.

| Evidence Dimension | Cellular proliferation inhibition (IC50) |

| Target Compound Data | IC50 = 140 nM (JB6) and 210 nM (SU-DHL1) |

| Comparator Or Baseline | NPM-ALK negative HDLM2 cells (>70.2% survival at 625 nM) |

| Quantified Difference | >3-fold selective cytotoxicity in NPM-ALK positive vs. negative cells |

| Conditions | Murine and human lymphoma cell lines |

Provides a highly specific, quantitative procurement rationale for utilizing this compound in ALK-focused oncology research.

Target Engagement Mechanism: Pure Functional Kinase Inhibition

In mechanistic cellular assays, 4Sc-203 induces a dose-dependent decrease in the concentration of phosphorylated NPM-ALK without altering the total concentration of the NPM-ALK protein[1]. This confirms that the compound acts purely as a functional kinase inhibitor rather than inducing target degradation, providing a clear baseline compared to PROTACs or other degrader molecules [1].

| Evidence Dimension | Protein phosphorylation vs. total protein concentration |

| Target Compound Data | Dose-dependent reduction in Phospho-NPM-ALK |

| Comparator Or Baseline | Total NPM-ALK concentration (remains stable) |

| Quantified Difference | Selective inhibition of autophosphorylation without target degradation |

| Conditions | Cellular mechanistic assays in NPM-ALK positive lines |

Ensures the compound acts as a pure catalytic inhibitor, critical for distinguishing functional inhibition from degrader-like effects in assay design.

Formulation Compatibility and Scaffold Novelty

4Sc-203 features a benzothiazole core that offers excellent processability, achieving high solubility in DMSO (up to 125 mg/mL, ~194 mM). This structural class provides an alternative to standard diaryl urea inhibitors like sorafenib, which possess different solubility constraints and are subject to established resistance mechanisms . The high stock solution stability of 4Sc-203 prevents precipitation during automated dispensing .

| Evidence Dimension | Chemical scaffold and DMSO solubility |

| Target Compound Data | Benzothiazole scaffold; DMSO solubility ~125 mg/mL |

| Comparator Or Baseline | Diaryl urea TKIs (e.g., sorafenib) with distinct solubility and resistance profiles |

| Quantified Difference | Divergent chemical space with highly stable, concentrated stock solution capacity |

| Conditions | Preclinical formulation and synthesis handling |

Crucial for high-throughput screening and in vivo formulation workflows requiring stable, high-concentration stock solutions without the risk of precipitation.

Dual Pathway Oncology Modeling

Due to its concurrent low-nanomolar inhibition of FLT3 and VEGFR, 4Sc-203 is the optimal choice for in vivo xenograft studies that require simultaneous suppression of tumor angiogenesis and cellular proliferation without the pharmacokinetic complexities of a two-drug combination [1].

NPM-ALK Lymphoma Mechanistic Studies

Given its >3-fold specific cytotoxicity in NPM-ALK positive models (IC50 140-210 nM) and its ability to cleanly reduce Phospho-NPM-ALK without degrading total protein, this compound is highly recommended for targeted research utilizing SU-DHL1 or JB6 cell lines [2].

TKI Resistance Profiling and Scaffold Screening

The distinct benzothiazole core of 4Sc-203 makes it an essential baseline comparator in screening panels designed to overcome acquired resistance to standard quinazoline- or diaryl urea-based FLT3/VEGFR inhibitors[3].

High-Throughput Assay Formulation

With excellent DMSO solubility (~125 mg/mL), 4Sc-203 is perfectly suited for automated screening workflows and complex in vivo formulations, ensuring stable, high-concentration stock solutions that resist precipitation during dispensing .

References

- [1] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 2025.

- [2] Onkogene Tyrosinkinasen als molekulare targets: Untersuchungen zur sequenziellen Tyrosinkinaseinhibitor-Resistenz von BCR-ABL und NPM-ALK. Technical University of Munich (TUM), 2014.

- [3] Small molecules in targeted cancer therapy: advances, challenges, and future perspectives. Signal Transduction and Targeted Therapy, 2021.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types